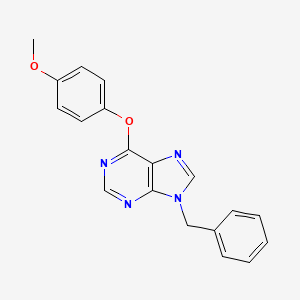

9-benzyl-6-(4-methoxyphenoxy)-9H-purine

Description

Properties

IUPAC Name |

9-benzyl-6-(4-methoxyphenoxy)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-24-15-7-9-16(10-8-15)25-19-17-18(20-12-21-19)23(13-22-17)11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWLYDAMWNWZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=NC3=C2N=CN3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

9-benzyl-6-(4-methoxyphenoxy)-9H-purine is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Biological Activities

The compound exhibits significant biological activities, particularly as a purine analog. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antiviral Activity : Research has indicated that derivatives of benzyl purines, including this compound, may possess antiviral properties. For instance, related compounds have shown efficacy against rhinoviruses, suggesting potential applications in treating viral infections .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibitors of PNP have therapeutic implications for treating T-cell malignancies and certain infections caused by pathogens like Mycobacterium tuberculosis and Plasmodium falciparum .

Case Studies

Several studies have evaluated the efficacy of related compounds, providing insights into the potential applications of this compound:

- Antiviral Studies : A series of benzylpurines were synthesized and tested against rhinovirus type 1B. The introduction of specific substituents significantly enhanced antiviral activity, indicating that structural modifications can lead to improved efficacy against viral infections .

- Inhibition of PNP : Research on acyclic nucleoside phosphonates has highlighted the importance of PNP inhibitors in clinical settings. Compounds structurally related to this compound have shown promise in inhibiting PNP with low IC50 values, suggesting their potential as therapeutic agents .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 (μM) | Target Enzyme |

|---|---|---|---|

| This compound | Antiviral (rhinovirus) | TBD | N/A |

| 2-chloro-6-(dimethylamino)-9H-purine | Antiviral (rhinovirus type 1B) | 0.08 | N/A |

| Peldesine | PNP Inhibition | Low nanomolar | Purine Nucleoside Phosphorylase |

| Acyclic Nucleoside Phosphonates | Broad-spectrum antiviral | Low nanomolar | Various |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the C-6 Position

The C-6 substituent critically influences biological activity. Key comparisons include:

- C-6 Phenoxy vs. Furyl: The 4-methoxyphenoxy group in the target compound may confer distinct electronic or steric effects compared to 2-furyl, which is linked to high antimycobacterial activity .

- C-6 Halogen/Amino vs. Sulfanyl: Dimethylamino and benzylsulfanyl groups are associated with antiviral and antithyroid activities, respectively, highlighting the role of electron-donating/withdrawing groups .

N-9 Substitution Effects

The benzyl group at N-9 is a common scaffold in bioactive purines. Modifications here impact solubility and target interactions:

- Electron-Donating Groups : 4-Methoxy or 4-methylbenzyl groups enhance antimycobacterial and antiviral activities, likely by improving membrane permeability or target binding .

- Bulkier Substituents : sec-Butyl or cyclopentyl groups at N-9 are tolerated in anticancer purines but may reduce CNS activity due to steric hindrance .

C-2 Substitution Effects

Addition of a chlorine atom at C-2 is a recurring strategy to boost potency:

- Electrophilic Modulation : Chlorine at C-2 may stabilize transition states in enzyme inhibition or improve pharmacokinetic properties .

Q & A

Q. How to design combination therapies to prevent resistance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.